molecular formula C15H17NO2S B5823145 3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid

3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid

Cat. No. B5823145
M. Wt: 275.4 g/mol
InChI Key: KCHLIHJLOJXXLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid, also known as EMD 57033, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and has been studied for its biochemical and physiological effects on various biological systems.

Mechanism of Action

The mechanism of action of 3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid 57033 involves its ability to modulate the activity of various enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Additionally, 3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid 57033 has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which play a role in learning and memory.
Biochemical and Physiological Effects:
3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid 57033 has been shown to have a wide range of biochemical and physiological effects on various biological systems. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance synaptic plasticity. Furthermore, 3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid 57033 has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid 57033 in lab experiments is its ability to modulate multiple biological pathways, making it a useful tool for studying complex biological systems. However, one limitation of using 3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid 57033 is its potential toxicity, which requires careful dose optimization and safety measures.

Future Directions

There are several future directions for research on 3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid 57033. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanisms underlying its anti-inflammatory and neuroprotective effects. Finally, future studies could explore the potential of 3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid 57033 as a therapeutic agent in other disease contexts, such as cancer and cardiovascular disease.

Synthesis Methods

The synthesis of 3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid 57033 involves the reaction of 3-ethyl-4-methyl-2-quinolinethiol with 3-chloropropanoic acid in the presence of a base catalyst. The resulting product is purified through recrystallization to obtain the final compound.

Scientific Research Applications

3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid 57033 has been studied extensively for its potential therapeutic applications in various biological systems. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. Furthermore, 3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid 57033 has been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name

3-(3-ethyl-4-methylquinolin-2-yl)sulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-3-11-10(2)12-6-4-5-7-13(12)16-15(11)19-9-8-14(17)18/h4-7H,3,8-9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHLIHJLOJXXLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2N=C1SCCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789836
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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